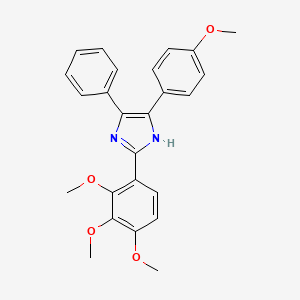![molecular formula C22H23NO5 B11628970 ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11628970.png)
ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} est un composé organique complexe avec une structure unique qui comprend un noyau indole, un groupe hydroxyle et un ester éthylique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 4-éthylacétophénone, qui est ensuite soumise à une série de réactions pour introduire le noyau indole et le groupe ester éthylique. Les conditions réactionnelles impliquent souvent l'utilisation de gaz inertes, de solvants spécifiques et de températures contrôlées pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, le choix de matières premières rentables et facilement disponibles est crucial pour les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire les groupes cétone ou ester en alcools.
Substitution : Cette réaction peut remplacer des atomes ou des groupes spécifiques au sein de la molécule par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des solvants spécifiques, des températures et des catalyseurs pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools .
Applications De Recherche Scientifique
L'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans des études liées aux interactions enzymatiques et aux voies métaboliques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et influençant diverses voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of ethyl {3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de l'indole et des esters ayant des structures comparables. Parmi les exemples, citons :
- Acétate d'éthyle {3-[2-(4-méthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}
- Acétate d'éthyle {3-[2-(4-phényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl} .
Unicité
Ce qui distingue l'acétate d'éthyle {3-[2-(4-éthylphényl)-2-oxoéthyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}, c'est son motif de substitution et ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques uniques. Ces propriétés en font un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
ethyl 2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate |
InChI |
InChI=1S/C22H23NO5/c1-3-15-9-11-16(12-10-15)19(24)13-22(27)17-7-5-6-8-18(17)23(21(22)26)14-20(25)28-4-2/h5-12,27H,3-4,13-14H2,1-2H3 |
Clé InChI |
HUDGGRLXPMQYLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)
![N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11628934.png)

![9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628948.png)
![4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate](/img/structure/B11628950.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![Diethyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11628965.png)


![(4Z)-1-(3,4-dichlorophenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11629001.png)
